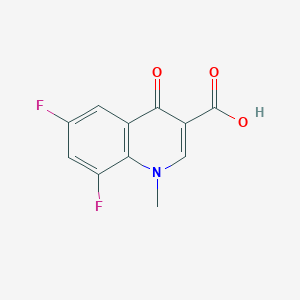
6,8-二氟-1-甲基-4-氧代-1,4-二氢喹啉-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a novel fluorescence enhancement-type derivatizing reagent for amino compounds . It reacts with aliphatic primary amino compounds to afford strong fluorescent derivatives having high photo-and thermo-stabilities .
Chemical Reactions Analysis
6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid reacts with aliphatic primary amino compounds to afford strong fluorescent derivatives . The derivatives of this compound showed 12–159 times higher fluorescence quantum efficiencies than those of the base compound in aqueous and polar organic media .科学研究应用
Antibacterial Agents
Fluoroquinolones, including derivatives of 6,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, have revolutionized antibacterial therapy. Their unique mechanism of action involves inhibiting bacterial DNA gyrase, which leads to bacterial cell death. These compounds exhibit broad-spectrum activity against Gram-negative and Gram-positive bacteria, making them effective against a wide range of infections .
Metal Complexes and Catalysis
The formation of metal complexes with fluoroquinolones has attracted interest due to their potential applications in catalysis. These complexes can serve as catalysts for various reactions, including oxidation, reduction, and cross-coupling. Researchers explore their use in green chemistry and asymmetric synthesis .
Anticancer Properties
Studies have investigated the antiproliferative effects of fluoroquinolones, including 6,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives. These compounds exhibit cytotoxicity against cancer cell lines, making them promising candidates for further development as anticancer agents. Their precise mechanisms of action are still under investigation .
Anti-inflammatory Activity
Fluoroquinolones have demonstrated anti-inflammatory properties. Researchers explore their potential in managing inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. The modulation of immune responses and cytokine production contributes to their anti-inflammatory effects .
Photodynamic Therapy (PDT)
Fluoroquinolones can be used in PDT, a non-invasive treatment for cancer and microbial infections. By combining these compounds with light, reactive oxygen species are generated, leading to localized cell damage. Researchers investigate their application in targeted cancer therapy and microbial eradication .
Fluorescent Probes and Imaging Agents
The fluorine atoms in 6,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives make them suitable candidates for fluorescent labeling. Researchers utilize these compounds as probes for cellular imaging, drug delivery, and tracking specific biological processes. Their fluorescence properties allow visualization of cellular structures and interactions .
作用机制
Target of Action
Similar compounds, such as 4-oxo-1,4-dihydroquinoline carboxylic acid, have been reported to act as inhibitors for hiv-1 integrase .
Mode of Action
It’s worth noting that similar compounds, like 6,7-difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid (fmqc), have been developed as fluorescence enhancement-type derivatizing reagents for amino compounds . FMQC reacts with aliphatic primary amino compounds to afford strong fluorescent derivatives having high photo-and thermo-stabilities .
Result of Action
Similar compounds have been used as fluorescence enhancement-type derivatizing reagents, which could imply potential applications in analytical chemistry .
属性
IUPAC Name |
6,8-difluoro-1-methyl-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c1-14-4-7(11(16)17)10(15)6-2-5(12)3-8(13)9(6)14/h2-4H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUPHRLIADPRPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C(=CC(=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


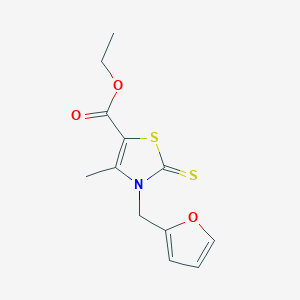
![2-(2,4-difluorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2819248.png)
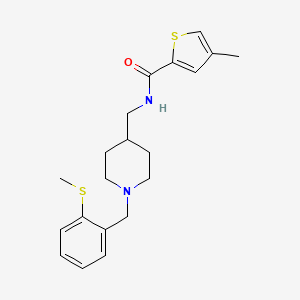
![N-(5-chloro-2-methylphenyl)-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylthio)acetamide](/img/structure/B2819250.png)
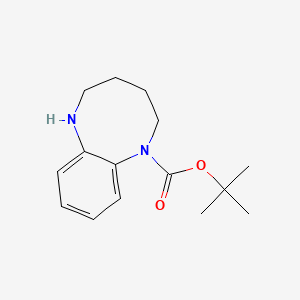
![1-[3-(Pyrimidin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819253.png)
![N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2819255.png)
![N-(4-methoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2819260.png)
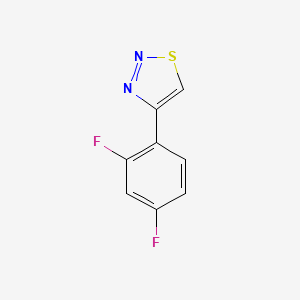
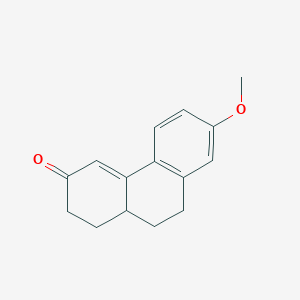
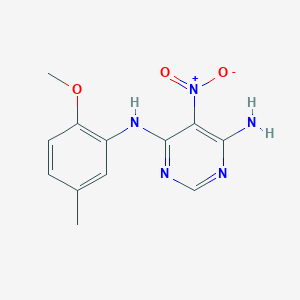
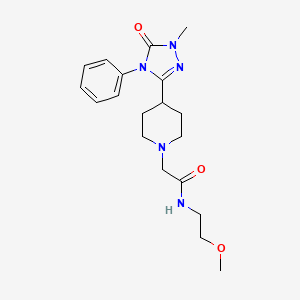
![2-[[3-(4-Fluorophenyl)-7-triazolo[4,5-d]pyrimidinyl]thio]butanoic acid ethyl ester](/img/structure/B2819267.png)